Etofylline clofibrate - 54504-70-0

Etofylline clofibrate

Catalog Number: EVT-284253
CAS Number: 54504-70-0
Molecular Formula: C19H21ClN4O5
Molecular Weight: 420.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etofylline Clofibrate (ML 1024, Duolip) is a synthetic compound developed as a potential antihyperlipidemic agent. [] It belongs to the class of drugs known as fibrates, which are known to lower lipid levels in the blood. Etofylline Clofibrate is a unique fibrate as it is an ester formed by combining etofylline and clofibric acid, both possessing individual pharmacological activities. [] This design aimed to enhance the antilipaemic effect compared to the individual components and broaden the therapeutic potential. [] Etofylline Clofibrate has been the subject of various preclinical and clinical studies to evaluate its efficacy and safety for treating hyperlipidemia.

Synthesis Analysis

Etofylline Clofibrate is synthesized by esterifying etofylline with clofibric acid. [] The detailed synthetic route involves reacting the sodium salt of etofylline with the acid chloride of clofibric acid in a suitable solvent. []

Molecular Structure Analysis

Etofylline Clofibrate consists of an etofylline moiety linked to clofibric acid through an ester bond. [] The molecule contains a theophylline ring system, an ethyl linker, and a chlorophenoxy-isobutyrate group. [] Specific structural features, such as the presence of the chlorine atom and the ester linkage, are thought to play a role in its biological activity.

Mechanism of Action
  • Clofibric Acid: Clofibric acid, a major metabolite, is known to activate peroxisome proliferator-activated receptor alpha (PPARα). [] PPARα activation leads to increased expression of genes involved in fatty acid oxidation, lipoprotein lipase activity, and apolipoprotein synthesis, ultimately resulting in reduced triglyceride and cholesterol levels. []
  • Etofylline: While considered less active than clofibric acid, etofylline may contribute to the overall effect. [] It is a known phosphodiesterase inhibitor, leading to increased cyclic AMP levels, which might play a role in lipid metabolism. [] Furthermore, research suggests a synergistic interaction between etofylline and clofibric acid, leading to enhanced antilipaemic activity compared to clofibrate alone. []
  • Prostacyclin Activation: Studies also suggest that Etofylline Clofibrate might enhance the production or synergistically interact with prostacyclin (PGI2). [] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, potentially contributing to the drug's antithrombotic properties. []
Physical and Chemical Properties Analysis

Etofylline Clofibrate is a white to off-white crystalline powder. [] It is practically insoluble in water at various pH levels, including physiological pH. [] This poor water solubility poses challenges for its formulation and delivery. []

Applications
  • Hyperlipidemia Treatment: Numerous studies have investigated Etofylline Clofibrate's efficacy in treating various types of hyperlipidemia, particularly types IIa, IIb, and IV. [, , , , , , , ] Results suggest that it can effectively reduce serum cholesterol and triglyceride levels. [, , , , , , , ]
  • Antithrombotic Activity: Research indicates that Etofylline Clofibrate possesses antithrombotic properties. [, ] It has demonstrated efficacy in inhibiting experimental thrombus formation and platelet aggregation in animal models. [, ] This finding suggests its potential application in preventing or treating thrombotic conditions.
  • Uricosuric Activity: Interestingly, clinical studies have shown that Etofylline Clofibrate treatment is associated with a reduction in serum uric acid levels. [, ] This uricosuric effect could be beneficial for patients with hyperlipidemia who also have hyperuricemia or gout.

Clofibrate

Compound Description: Clofibrate (2-(4-chlorophenoxy)-2-methylpropanoic acid) is a lipid-lowering agent that belongs to the fibrate class of drugs. It acts primarily by activating peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipolysis and reduced hepatic triglyceride synthesis. Clofibrate is often used in combination with other lipid-lowering drugs to treat hyperlipidemia. [, ]

Relevance: Clofibrate is a key related compound to Etofylline clofibrate because it forms one-half of the Etofylline clofibrate molecule. Etofylline clofibrate is metabolized in the body to release clofibrate, which is believed to be responsible for some of its pharmacological activity. [, , , , ] Several studies have compared the efficacy of Etofylline clofibrate to that of clofibrate alone and in combination with other agents like beta-pyridylcarbinol hydrogentartrate. [, , , , ]

Etofylline

Compound Description: Etofylline (7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione) is a xanthine derivative that exhibits bronchodilatory and vasodilatory properties. It is structurally similar to theophylline and is used clinically to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). []

Relevance: Etofylline is the other significant component of the Etofylline clofibrate molecule. While etofylline itself shows minimal impact on lipid levels, some studies suggest it may potentiate the antilipidemic effect of clofibrate when combined as Etofylline clofibrate. [, ] This synergistic effect makes etofylline a relevant compound when investigating the mechanism of action of Etofylline clofibrate. []

Bezafibrate

Compound Description: Bezafibrate (2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid) is another fibrate-class drug used to lower lipid levels, particularly triglycerides, in individuals with hyperlipidemia. Like clofibrate, it functions as a PPARα agonist. []

Relevance: Bezafibrate serves as a reference compound in studies investigating the potential of Etofylline clofibrate to induce peroxisomal proliferation and hepatomegaly. These are common side effects of fibrate medications. The research aimed to compare the safety profile of Etofylline clofibrate to established fibrates like bezafibrate by examining dose-dependent effects on liver function. []

Fenofibrate

Compound Description: Fenofibrate (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) is another fibrate-class hypolipidemic agent that activates PPARα. It is used to manage hypertriglyceridemia and mixed dyslipidemia. [, , ]

Relevance: Similar to bezafibrate, fenofibrate acts as a reference compound in studies examining the potential for Etofylline clofibrate to cause peroxisomal proliferation and hepatomegaly. [] Additionally, fenofibrate was used alongside Etofylline clofibrate in a teratogenicity study in mice to compare their effects on fetal development at various doses. []

Gemfibrozil

Compound Description: Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) is another fibrate drug with a similar mechanism of action to the others mentioned, primarily used for lowering high triglyceride levels. [, , ]

Relevance: Gemfibrozil, like bezafibrate and fenofibrate, is used as a reference fibrate compound when studying the potential adverse effects of Etofylline clofibrate on the liver, specifically focusing on peroxisomal proliferation and hepatomegaly. The comparative analysis helps determine if Etofylline clofibrate poses a lower risk of these complications. []

Simvastatin

Compound Description: Simvastatin (2,2-dimethylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester) belongs to the statin drug class and is a potent inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. This inhibition effectively lowers cholesterol levels. [, , ]

Relevance: Simvastatin's inclusion in studies involving Etofylline clofibrate is primarily for comparative purposes. Researchers explored using low-dose simvastatin as an alternative therapy for hyperlipidemia in elderly patients and compared its efficacy and safety to Etofylline clofibrate. [] Another study compared simvastatin's effects on lipid profiles to that of Etofylline clofibrate (referred to as "theofibrate" in the study) in patients with type II hypercholesterolemia. []

Acipimox

Compound Description: Acipimox (5-methylpyrazine-2-carboxylic acid 1-oxide) is a nicotinic acid derivative that reduces the release of free fatty acids from adipose tissue, thereby lowering triglyceride levels. []

Relevance: Acipimox, alongside other non-statin antihyperlipidemic drugs including Etofylline clofibrate, was included in a Chinese national database analysis. This study aimed to evaluate the adverse drug reactions associated with these medications within the Chinese population. []

Probucol

Compound Description: Probucol (4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol]) is a lipid-lowering drug that works through a unique mechanism involving the inhibition of cholesterol oxidation and its subsequent uptake into cells. []

Relevance: Probucol is grouped with other non-statin antihyperlipidemic drugs, including Etofylline clofibrate, in a Chinese national database analysis. This study aimed to characterize and compare the adverse drug reactions associated with these medications. []

Cholestyramine

Compound Description: Cholestyramine (a styrene-divinylbenzene copolymer with quaternary ammonium groups) is a bile acid sequestrant. It works by binding to bile acids in the intestine, preventing their reabsorption and ultimately lowering cholesterol levels. []

Relevance: Cholestyramine, alongside other non-statin antihyperlipidemic drugs, including Etofylline clofibrate, was part of a comprehensive study in China utilizing a national database. The research aimed to assess and compare the adverse drug reactions reported for these medications. []

Beta-Pyridylcarbinol Hydrogentartrate

Compound Description: Beta-pyridylcarbinol hydrogentartrate is a combination of beta-pyridylcarbinol (also known as nicotinyl alcohol) and tartaric acid. Nicotinyl alcohol is a vasodilator, meaning it widens blood vessels, and is used to improve blood circulation. []

Relevance: This compound was used in combination with clofibrate as a standard preparation for comparing the antilipidemic potency of Etofylline clofibrate. This study aimed to determine if Etofylline clofibrate could achieve similar lipid-lowering effects as a combination therapy already considered effective. []

Acetylsalicylic Acid (ASA)

Compound Description: Acetylsalicylic Acid (ASA), commonly known as aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is also widely used for its antiplatelet effects, preventing the formation of blood clots. []

Relevance: Acetylsalicylic acid, combined with dipyridamole, served as a reference antithrombotic drug combination in a study assessing the antithrombotic potential of Etofylline clofibrate. The research compared their effectiveness in inhibiting thrombus formation in a hamster model. []

Dipyridamole

Compound Description: Dipyridamole is an antiplatelet drug that prevents blood clot formation. It works by inhibiting the aggregation of platelets and also acts as a vasodilator. []

Relevance: Dipyridamole was used in combination with acetylsalicylic acid (ASA) as a standard antithrombotic treatment in a study evaluating the antithrombotic properties of Etofylline clofibrate. This comparison helped researchers assess the relative effectiveness of Etofylline clofibrate in preventing thrombus formation. []

Properties

CAS Number

54504-70-0

Product Name

Etofylline clofibrate

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Molecular Formula

C19H21ClN4O5

Molecular Weight

420.8 g/mol

InChI

InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3

InChI Key

KYAKGJDISSNVPZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

4-chlorophenoxyisobutyrate theophylline-7-ethyl ester
Duolip
etofyllinclofibrate
etofylline clofibrate
etophylline clofibrate
ML 1024

Canonical SMILES

CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.